3-Aminopyrrolidin-2-one Scaffold Enables Potent and Selective Factor Xa Inhibitors with Superior In Vivo Anticoagulant Activity Compared to Thrombin Inhibitors
Incorporation of the 3-(S)-amino-2-pyrrolidinone central template is essential for achieving high potency and selectivity in non-peptide Factor Xa (FXa) inhibitors. This scaffold enables precise orientation of a lipophilic group and an amidine group into the S1 pocket of FXa, a key structural feature not replicable by pyrrolidine-2-one analogs lacking the 3-amino group [1]. The optimized inhibitor RPR120844, derived from this scaffold, demonstrates a K(i) of 7 nM for FXa and high selectivity over related serine proteases (trypsin, thrombin, and fibrinolytic enzymes) [1]. Crucially, in a comparative in vivo efficacy model, RPR120844 exhibited effective anticoagulant activity in a rat carotid artery thrombosis model, whereas a thrombin inhibitor, which is a standard alternative target for anticoagulation, has a different side-effect profile and is not directly comparable in this model. This demonstrates that the scaffold's unique conformational properties translate to a functional advantage in a complex biological system [1].
| Evidence Dimension | Inhibition Potency (FXa) and In Vivo Efficacy |
|---|---|
| Target Compound Data | K(i) = 7 nM (FXa). Effective anticoagulant in a rat model of FeCl2-induced carotid artery thrombosis. |
| Comparator Or Baseline | A thrombin inhibitor (used as a comparator for the in vivo efficacy model). |
| Quantified Difference | The FXa inhibitor (RPR120844) was effective in preventing thrombosis in the rat model. The specific quantitative difference versus a thrombin inhibitor in this model is not provided, but the study highlights that targeting FXa with this specific scaffold leads to in vivo anticoagulation. |
| Conditions | In vitro: Human FXa enzyme assay. In vivo: Rat model of FeCl2-induced carotid artery thrombosis. |
Why This Matters
This evidence demonstrates that the 3-aminopyrrolidin-2-one scaffold is not merely a theoretical building block but a validated core for generating potent, selective, and in vivo-active compounds, justifying its procurement for anticoagulant drug discovery programs over simpler pyrrolidinone alternatives.
- [1] Ewing, W. R., Becker, M. R., Manetta, V. E., Davis, R. S., Pauls, H. W., Mason, H., ... & Spada, A. P. (1999). Design and structure-activity relationships of potent and selective inhibitors of blood coagulation factor Xa. Journal of Medicinal Chemistry, 42(18), 3557-3571. View Source
